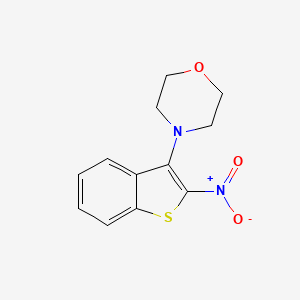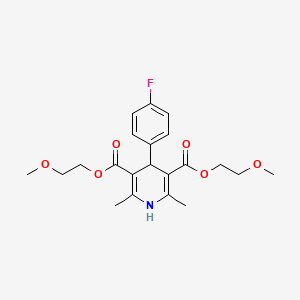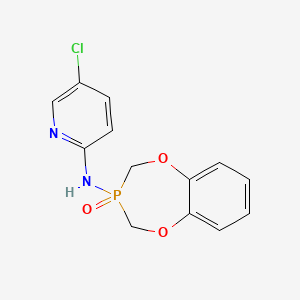![molecular formula C19H26N2O3 B11493103 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-methylphenyl)carbonyl]carbamate](/img/structure/B11493103.png)
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-methylphenyl)carbonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(4-METHYLBENZOYL)CARBAMATE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a quinolizidine ring system and a carbamate functional group. It is used in various applications, ranging from medicinal chemistry to industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(4-METHYLBENZOYL)CARBAMATE typically involves multiple steps, starting with the preparation of the quinolizidine ring system. This can be achieved through various methods, including the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses . These methods often require harsh reaction conditions and toxic reagents, but recent advancements have introduced greener and more sustainable approaches, such as microwave irradiation and the use of ionic liquids .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of recyclable catalysts are employed to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions: (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(4-METHYLBENZOYL)CARBAMATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce more saturated compounds with enhanced stability .
Scientific Research Applications
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(4-METHYLBENZOYL)CARBAMATE has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its unique structure and biological activity . In industrial chemistry, it is used as an intermediate in the synthesis of various organic compounds . Additionally, its properties make it suitable for use in materials science and catalysis .
Mechanism of Action
The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(4-METHYLBENZOYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound’s quinolizidine ring system allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(4-METHYLBENZOYL)CARBAMATE include other quinoline and quinolizidine derivatives, such as quinine, chloroquine, and mefloquine . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: What sets (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(4-METHYLBENZOYL)CARBAMATE apart is its unique combination of a quinolizidine ring system with a carbamate functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(4-methylbenzoyl)carbamate |
InChI |
InChI=1S/C19H26N2O3/c1-14-7-9-15(10-8-14)18(22)20-19(23)24-13-16-5-4-12-21-11-3-2-6-17(16)21/h7-10,16-17H,2-6,11-13H2,1H3,(H,20,22,23)/t16-,17?/m0/s1 |
InChI Key |
CIRMNNFYYOTKQL-BHWOMJMDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)OC[C@@H]2CCCN3C2CCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)OCC2CCCN3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11493020.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11493028.png)
![Methyl 4-{[(ethoxycarbonyl)carbamoyl]amino}-1,2,5-oxadiazole-3-carboxylate 2-oxide](/img/structure/B11493031.png)


![6-amino-3-ethyl-3-methyl-8-oxo-7-phenyl-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11493046.png)
![N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11493049.png)
![Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate](/img/structure/B11493054.png)
![3-{[(3-Bromo-4-methoxyphenyl)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B11493056.png)
![N-[4-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]acetamide](/img/structure/B11493071.png)
![1'-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11493082.png)
![N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493083.png)

![[2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B11493115.png)
